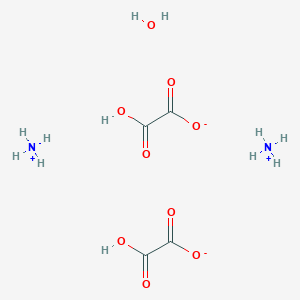

Ammonium hydrogen oxalate hemihydrate

Overview

Description

Ammonium hydrogen oxalate hemihydrate is a chemical compound with the formula ( \text{NH}_4 \text{HC}_2 \text{O}_4 \cdot 0.5 \text{H}_2 \text{O} ). It is a crystalline solid that is often used in various scientific and industrial applications. The compound is known for its role in the preparation of other oxalate compounds and its use in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium hydrogen oxalate hemihydrate can be synthesized through the reaction of ammonium hydroxide with oxalic acid. The reaction typically involves dissolving stoichiometric amounts of ammonium hydroxide and oxalic acid in water, followed by slow evaporation of the solvent to obtain the crystalline product. The reaction can be represented as: [ \text{NH}_4 \text{OH} + \text{H}_2 \text{C}_2 \text{O}_4 \rightarrow \text{NH}_4 \text{HC}_2 \text{O}_4 \cdot 0.5 \text{H}_2 \text{O} ]

Industrial Production Methods: In industrial settings, the compound is often produced using a similar method but on a larger scale. The reaction mixture is maintained at a controlled temperature to ensure the formation of high-purity crystals. The crystals are then filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ammonium hydrogen oxalate hemihydrate undergoes various chemical reactions, including:

Decomposition: Upon heating, it decomposes to form ammonia, carbon dioxide, and water.

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form ammonium oxalate.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.

Major Products:

Decomposition Products: Ammonia, carbon dioxide, water.

Oxidation Products: Carbon dioxide, water.

Reduction Products: Ammonium oxalate.

Scientific Research Applications

Analytical Chemistry

Ammonium hydrogen oxalate hemihydrate is extensively used as a reagent for the determination of calcium and other metal ions. It forms insoluble oxalates upon reacting with these ions, allowing for quantitative analysis through precipitation methods.

- Mechanism : The compound reacts with metal ions to produce insoluble metal oxalates, which can be filtered and weighed to determine the concentration of the original metal ion in a sample.

Biological Applications

In biological research, this compound serves as a fixative for biological samples. Its ability to form stable complexes with cellular components aids in preserving samples for microscopy.

- Antimicrobial Properties : Studies indicate that it exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, potentially disrupting bacterial cell membranes and leading to cell lysis.

Medical Applications

Research has explored the potential of this compound in drug delivery systems. Its interactions with biological membranes may facilitate the transport of therapeutic agents across cellular barriers.

- Antioxidant Activity : The compound has shown potential antioxidant properties by scavenging free radicals, which may protect against oxidative stress-related cellular damage.

Industrial Uses

In industry, this compound is utilized in the synthesis of other oxalate compounds and as a precursor in pharmaceutical production. Its stability and reactivity make it suitable for various chemical processes.

Kidney Stone Formation

A study investigated the role of ammonium hydrogen oxalate in promoting calcium oxalate crystallization in urine samples from patients with nephrolithiasis (kidney stones). Elevated levels of ammonium hydrogen oxalate were found to correlate with an increased risk of stone formation due to its role as a nucleating agent for calcium oxalate crystals.

Antimicrobial Efficacy

Research has demonstrated the antimicrobial efficacy of this compound against various pathogens, highlighting its potential application in medical treatments and preservation techniques.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

Analytical Chemistry: It reacts with metal ions to form insoluble oxalates, which can be quantified.

Biology: It acts as a fixative, preserving biological samples by forming stable complexes with cellular components.

Medicine: It may interact with biological membranes to facilitate the delivery of drugs.

Comparison with Similar Compounds

Ammonium Oxalate: ( \text{(NH}_4)_2 \text{C}_2 \text{O}_4 )

Oxalic Acid: ( \text{H}_2 \text{C}_2 \text{O}_4 )

Ammonium Hydrogen Oxalate: ( \text{NH}_4 \text{HC}_2 \text{O}_4 )

Comparison:

Ammonium Oxalate: Unlike ammonium hydrogen oxalate hemihydrate, it does not contain water of crystallization and is fully neutralized.

Oxalic Acid: It is a stronger acid and does not contain ammonium ions.

Ammonium Hydrogen Oxalate: Similar in composition but lacks the hemihydrate form, making it less stable in certain conditions.

This compound is unique due to its hemihydrate form, which provides specific stability and reactivity characteristics that are valuable in various applications.

Biological Activity

Ammonium hydrogen oxalate hemihydrate (NH4HC2O4·0.5H2O) is an inorganic compound that has garnered attention for its biological activity, particularly in the context of its interactions with biological systems and potential applications in various fields such as medicine and agriculture. This article presents a detailed overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C4H10N2O8·0.5H2O

- Molecular Weight : 232.15 g/mol

- CAS Registry Number : 37541-72-3

- Crystal Structure : The crystal structure consists of infinite chains of hydrogen oxalate ions linked by hydrogen bonds, which are connected transversely by weaker interactions, forming a three-dimensional network .

Antimicrobial Properties

Ammonium hydrogen oxalate has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Antioxidant Activity

The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. Studies have demonstrated that ammonium hydrogen oxalate can scavenge free radicals, thereby reducing cellular damage caused by oxidative stress. This activity is particularly relevant in the context of neuroprotection and aging-related diseases.

Role in Calcium Oxalate Formation

Ammonium hydrogen oxalate is involved in the formation of calcium oxalate crystals, which are significant in both biological and pathological contexts. In plants, it plays a role in calcium regulation and can be implicated in kidney stone formation in humans. Understanding its biological role in these processes is crucial for developing preventive strategies against renal calculi.

Case Studies

-

Kidney Stone Formation :

- A study investigated the role of ammonium hydrogen oxalate in promoting calcium oxalate crystallization in urine samples from patients with nephrolithiasis. The findings suggested that elevated levels of ammonium hydrogen oxalate correlate with increased risk for stone formation due to its role as a nucleating agent for calcium oxalate crystals .

- Antimicrobial Efficacy :

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing ammonium hydrogen oxalate hemihydrate (NH4_44HC2_22O4_44·½H2_22O) in a laboratory setting?

this compound is typically synthesized via acid-base neutralization. Dissolve oxalic acid (HCO) in deionized water and titrate with ammonium hydroxide (NHOH) or ammonium carbonate ((NH)CO) under controlled pH (~4–5) to favor the monobasic salt formation. The reaction equation is:

Crystallization occurs upon slow evaporation. Monitor stoichiometry to avoid di-ammonium oxalate byproducts .

Q. How can solubility and purity of NH4_44HC2_22O4_44·½H2_22O be quantified for reproducibility in experiments?

- Solubility : Use gravimetric analysis. Dissolve known masses in water at 25°C, filter undissolved residue, and evaporate the filtrate to determine solubility (41.5% w/w in water at 25°C) .

- Purity : Characterize via X-ray diffraction (XRD) to confirm crystallinity and absence of polymorphic contaminants. Complement with thermogravimetric analysis (TGA) to verify the hemihydrate stoichiometry by mass loss at \sim100–120°C .

Q. What safety protocols are critical for handling NH4_44HC2_22O4_44·½H2_22O in laboratory settings?

- Use fume hoods to avoid inhalation of oxalate dust.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (classified as Skin Corrosion 1B and Eye Damage 1 ).

- Store in airtight containers away from strong oxidizers (e.g., HNO) to prevent redox reactions .

Advanced Research Questions

Q. How do hydrogen-bonding networks in NH4_44HC2_22O4_44·½H2_22O influence its crystallographic properties?

The crystal structure (space group P2/c ) features chains of anions linked by strong O–H⋯O hydrogen bonds (2.50–2.65 Å). Water molecules occupy channels parallel to the [010] direction, participating in N–H⋯O and O–H⋯O interactions that stabilize the lattice. Neutron diffraction reveals proton disorder in the water site (0.22–0.90 Å displacement), impacting thermal stability .

Q. How can conflicting crystallographic data on proton positions in NH4_44HC2_22O4_44·½H2_22O be resolved?

Discrepancies in proton disorder (e.g., water molecule sites) arise from X-ray vs. neutron diffraction limitations. Neutron studies (e.g., ) provide precise H-atom positions but require deuterated samples. For non-deuterated crystals, combine XRD with solid-state NMR (e.g., H MAS NMR) to validate hydrogen-bond geometries and refine disorder models .

Q. What spectroscopic techniques are suitable for studying paramagnetic impurities in NH4_44HC2_22O4_44·½H2_22O crystals?

Electron paramagnetic resonance (EPR) spectroscopy is ideal for detecting transition-metal impurities (e.g., Cu, VO) doped during synthesis. For example, EPR spectra of Cu in NHHCO·½HO reveal hyperfine splitting due to interactions with N nuclei, providing insights into local symmetry and crystal field effects .

Q. How does thermal decomposition of NH4_44HC2_22O4_44·½H2_22O correlate with its application in materials engineering?

TGA-DSC studies show three mass-loss stages:

Dehydration (50–120°C): Loss of ½HO (theoretical \sim3.8% mass loss).

Oxalate decomposition (200–300°C): Releases CO, CO, and NH.

Residue formation (>300°C): Yields amorphous carbon or metal oxides if doped.

Controlled pyrolysis enables synthesis of carbon-based nanomaterials or catalytic templates .

Properties

CAS No. |

5972-72-5 |

|---|---|

Molecular Formula |

C2H7NO5 |

Molecular Weight |

125.08 g/mol |

IUPAC Name |

azanium;2-hydroxy-2-oxoacetate;hydrate |

InChI |

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2 |

InChI Key |

JRWKBXBBNURFHV-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[NH4+].[NH4+].O |

Canonical SMILES |

C(=O)(C(=O)[O-])O.[NH4+].O |

physical_description |

Solid; [Merck Index] |

Related CAS |

5972-73-6 37541-72-3 |

Synonyms |

AHOH cpd ammonium hydrogen oxalate hemihydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.